2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 133117-00-7
VCID: VC18238481
InChI: InChI=1S/C8H4Cl2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
SMILES:
Molecular Formula: C8H4Cl2F2O
Molecular Weight: 225.02 g/mol

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one

CAS No.: 133117-00-7

Cat. No.: VC18238481

Molecular Formula: C8H4Cl2F2O

Molecular Weight: 225.02 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one - 133117-00-7

Specification

CAS No. 133117-00-7
Molecular Formula C8H4Cl2F2O
Molecular Weight 225.02 g/mol
IUPAC Name 2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanone
Standard InChI InChI=1S/C8H4Cl2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
Standard InChI Key IRFMSGMTDMINPP-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1F)F)Cl)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound features a central acetophenone backbone substituted with chlorine at the α-carbon and a 2-chloro-4,5-difluorophenyl group at the ketone position. Key properties include:

PropertyValueSource
Molecular FormulaC8H4Cl2F2O\text{C}_8\text{H}_4\text{Cl}_2\text{F}_2\text{O}
Molecular Weight225.03 g/mol
IUPAC Name2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one
CAS Number133117-00-7
SMILESClC(C(=O)C1=C(C(=C(C=C1)F)F)Cl

The presence of electron-withdrawing groups (Cl, F) enhances the electrophilicity of the ketone, facilitating nucleophilic addition reactions .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via Friedel-Crafts acylation, where 2-chloro-4,5-difluorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) . Alternative methods include:

  • Ionic liquid-mediated synthesis: Improved yield (85–90%) under mild conditions (0–30°C) .

  • Enzymatic reduction: Asymmetric reduction using ketoreductases to produce chiral alcohols (e.g., (S)-2-chloro-1-(3,4-difluorophenyl)ethanol) .

Table 1: Optimization of Reaction Conditions

ParameterFriedel-Crafts AcylationEnzymatic Reduction
CatalystAlCl3\text{AlCl}_3LK08 ketoreductase
Temperature0–30°C25–40°C
SolventDichloromethaneToluene/IPA mixture
Yield85–90%>99% (with 98% e.e.)
ScaleLab-scale (1–5 kg)Industrial (300 g batches)

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to chiral alcohols used in antifungal agents (e.g., luliconazole) . Enzymatic reduction produces (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate with >99% enantiomeric excess (e.e.) .

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . Field trials show efficacy against Amaranthus retroflexus at IC50_{50} = 15 µM.

Material Science

The difluorophenyl moiety enhances thermal stability, making it suitable for high-performance polymer coatings .

Physicochemical Properties

Thermal and Spectral Data

  • Melting Point: 56–58°C (analogous to 2-chloro-1-(2,5-difluorophenyl)ethanone) .

  • Boiling Point: 240.5°C at 760 mmHg (estimated via group contribution methods) .

  • UV-Vis: λmax\lambda_{\text{max}} = 265 nm (π→π* transition) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3): δ 7.45–7.55 (m, 2H, aromatic), δ 4.85 (s, 2H, CH2_2Cl) .

Solubility and Stability

  • Solubility: 0.2 g/L in water; miscible with DMSO and THF .

  • Stability: Sensitive to hydrolysis under alkaline conditions (t1/2_{1/2} = 2 h at pH 10) .

Hazard StatementPrecautionary MeasureSource
H314 (Skin corrosion)Use gloves and eye protection
H335 (Respiratory irritation)Use fume hood

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